![molecular formula C12H11NO3S2 B4675058 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675058.png)
5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as HMBT, is a chemical compound with potential applications in scientific research. HMBT is a thiazolidine-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it an interesting target for further investigation. In
Scientific Research Applications
5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit cytotoxicity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways. For example, 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxicity against cancer cells, 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory and antioxidant properties. 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and lipids, making it a potential target for the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity compared to other cytotoxic compounds. This makes it a safer option for researchers working with cell lines and animal models. However, one limitation of using 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is in the development of 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved potency and selectivity against cancer cells. Another area of research is in the investigation of the mechanism of action of 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, which could provide insights into its potential therapeutic applications. Finally, the development of new methods for the synthesis and purification of 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one could improve its availability for research and potential clinical use.
Conclusion:
In conclusion, 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidine-based compound with potential applications in scientific research. Its synthesis method has been well-established, and it has been investigated for its cytotoxicity against cancer cells, anti-inflammatory and antioxidant properties, and potential for the treatment of metabolic disorders. While there are advantages and limitations to using 5-(2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments, there are several future directions for research that could lead to new insights into its potential therapeutic applications.
properties
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-13-11(15)9(18-12(13)17)6-7-4-3-5-8(16-2)10(7)14/h3-6,14H,1-2H3/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKTIWMLFERHU-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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